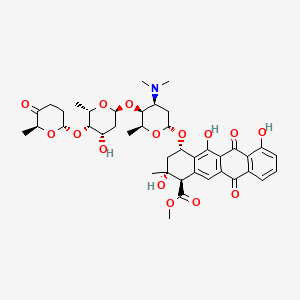
Auramycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Auramycin A is a natural product found in Streptomyces galilaeus with data available.
科学的研究の応用
Antibacterial Efficacy
Auramycin A exhibits potent antibacterial properties, particularly against a range of pathogenic bacteria. Clinical studies have demonstrated its effectiveness in treating infections caused by:
- Gram-positive organisms : Such as Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae.
- Gram-negative organisms : Including Escherichia coli, Salmonella spp., and Klebsiella pneumoniae.
A study published in JAMA reported the results of laboratory tests indicating low toxicity and significant efficacy against 186 strains of pathogenic bacteria isolated from patients, affirming its potential for clinical use in treating bacterial infections .
Treatment of Specific Infections
This compound has been particularly noted for its effectiveness in treating:
- Rickettsial infections : It has shown favorable outcomes in patients suffering from diseases caused by rickettsiae, making it a valuable therapeutic option in this area .
- Lymphogranuloma venereum : Clinical reports indicate successful treatment outcomes with this compound for this sexually transmitted infection .
- Amebiasis : Documented cases have shown successful treatment of amebiasis using this compound, highlighting its utility beyond bacterial infections .
Case Study: Near-Fatal Atypical Pneumonia
A clinical report detailed the use of this compound in a patient with near-fatal atypical pneumonia, demonstrating significant recovery attributed to the antibiotic's administration .
Case Study: Tularemia
Research into the chemotherapy of tularemia revealed that this compound provided better treatment outcomes compared to traditional therapies, emphasizing its role in managing this serious infection .
Use in Livestock
This compound has been widely used in veterinary medicine, particularly for managing gastrointestinal diseases in swine:
- Ileitis Control : Studies have shown that feeding pigs this compound significantly reduces clinical signs and lesions associated with ileitis caused by Lawsonia intracellularis. Research demonstrated that doses ranging from 100 to 600 ppm were effective in improving growth rates and reducing disease severity .
Combination Therapies
Research has also explored the synergistic effects of this compound when combined with other antibiotics like BMD (Bacitracin Methylene Disalicylate). Trials indicated enhanced efficacy in controlling ileitis when these compounds were used together, suggesting potential for multi-drug regimens in veterinary settings .
Summary of Findings
The applications of this compound span across both human and veterinary medicine, showcasing its versatility as an effective antibiotic. Below is a summary table highlighting key findings from various studies:
特性
CAS番号 |
78173-92-9 |
|---|---|
分子式 |
C41H51NO15 |
分子量 |
797.8 g/mol |
IUPAC名 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H51NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23,26-30,34,38-39,44-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1 |
InChIキー |
UFVSOHSXEJJBKL-UFJKXKKKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
同義語 |
auramycin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















